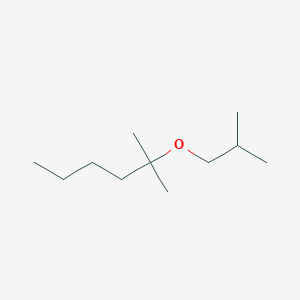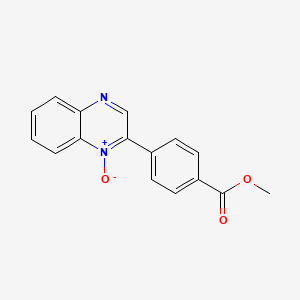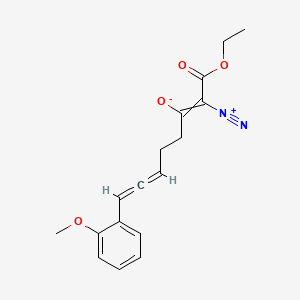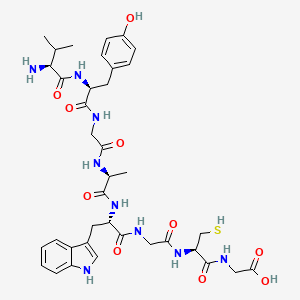
2-Methyl-2-(2-methylpropoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylpropoxy)hexane is an organic compound with the molecular formula C10H22O. It is a branched alkane with an ether functional group, making it a unique structure among hydrocarbons. This compound is often used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropoxy)hexane typically involves the reaction of 2-methyl-2-hexanol with 2-methylpropyl bromide in the presence of a strong base like sodium hydride. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium carbonate can also enhance the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methyl-2-(2-methylpropoxy)hexane can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions are less common for this compound due to the stability of the ether bond.
Substitution: The compound can undergo substitution reactions, particularly at the ether oxygen, where it can be converted into other ethers or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as hydrobromic acid (HBr) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Substitution: Other ethers or alcohols depending on the substituent introduced.
Scientific Research Applications
2-Methyl-2-(2-methylpropoxy)hexane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the extraction of lipophilic compounds from biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-2-(2-methylpropoxy)hexane exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving lipophilic substances, thereby facilitating their transport and reaction. The ether functional group allows for interactions with both polar and non-polar compounds, making it versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexane: A similar branched alkane but lacks the ether functional group.
2-Methyl-2-propanol: Contains a hydroxyl group instead of an ether, making it more reactive in certain conditions.
2-Methyl-2-butene: An alkene with similar branching but different reactivity due to the presence of a double bond.
Uniqueness
2-Methyl-2-(2-methylpropoxy)hexane is unique due to its combination of a branched alkane structure with an ether functional group. This gives it a distinct set of chemical properties, such as higher stability and lower reactivity compared to similar compounds without the ether group.
Properties
CAS No. |
835877-64-0 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2-methyl-2-(2-methylpropoxy)hexane |
InChI |
InChI=1S/C11H24O/c1-6-7-8-11(4,5)12-9-10(2)3/h10H,6-9H2,1-5H3 |
InChI Key |
KRZUZSQBGXTSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)


![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)





